molecular formula C21H22N2O5S2 B12213731 2-(4-methoxyphenyl)-N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

2-(4-methoxyphenyl)-N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12213731
M. Wt: 446.5 g/mol
InChI Key: BVVGGUUUZZZPCU-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a useful research compound. Its molecular formula is C21H22N2O5S2 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(4-methoxyphenyl)-N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and cytotoxic effects, supported by recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[3,4-d][1,3]thiazole core with methoxy groups that may influence its biological properties. The molecular formula is C20H22N2O4SC_{20}H_{22}N_2O_4S, and its molecular weight is approximately 378.46 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related thiazole derivatives. For instance, compounds similar to the target compound have shown significant inhibitory effects against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (µM)
Compound AE. coli0.21
Compound BP. aeruginosa0.21
Compound CStaphylococcus aureus0.50

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Thiazole derivatives have been reported to inhibit prostaglandin E2 (PGE2) biosynthesis effectively in cell-based assays. Notably, compounds with similar structural motifs have demonstrated IC50 values in the nanomolar range for PGE2 inhibition . This suggests that the target compound may also exhibit similar anti-inflammatory activity.

Table 2: Inhibition of PGE2 Biosynthesis

CompoundIC50 (nM)Effect
Compound D50Moderate Inhibition
Compound E20Strong Inhibition

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays on various cell lines (e.g., HaCat and Balb/c 3T3) revealed that certain thiazole derivatives exhibit promising cytotoxic effects against cancer cells while maintaining low toxicity in normal cells . This indicates a potential for therapeutic applications in oncology.

Case Studies and Research Findings

A recent study synthesized a series of thiadiazole compounds and evaluated their biological activities. Among these, derivatives similar to the target compound exhibited broad-spectrum antibacterial activity and significant cytotoxicity against cancer cell lines . The study emphasizes the importance of structural modifications in enhancing biological efficacy.

Properties

Molecular Formula

C21H22N2O5S2

Molecular Weight

446.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C21H22N2O5S2/c1-27-16-8-6-14(7-9-16)10-20(24)22-21-23(15-4-3-5-17(11-15)28-2)18-12-30(25,26)13-19(18)29-21/h3-9,11,18-19H,10,12-13H2,1-2H3

InChI Key

BVVGGUUUZZZPCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC(=CC=C4)OC

Origin of Product

United States

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